molecular formula C7H11NO B2665747 7-Azabicyclo[4.2.0]octan-8-one CAS No. 34102-49-3

7-Azabicyclo[4.2.0]octan-8-one

Cat. No.: B2665747
CAS No.: 34102-49-3
M. Wt: 125.171
InChI Key: SQHJLZVUXVHXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.2.0]octan-8-one and its derivatives often involves interaction with molecular targets such as enzymes or receptors. For instance, certain derivatives have been shown to inhibit beta-tubulin, a protein involved in cell division, thereby exhibiting anticancer activity . The compound’s rigid structure allows it to fit into specific binding sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Uniqueness: 7-Azabicyclo[4.2.0]octan-8-one is unique due to its quasi-planar beta-lactam moiety and the ability to exist in multiple conformations (boat and half-chair forms). This flexibility and structural rigidity make it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

7-azabicyclo[4.2.0]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJLZVUXVHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.